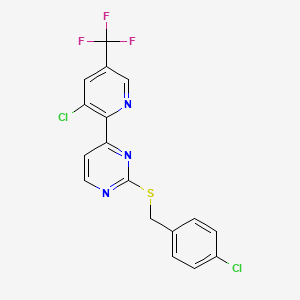

2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine

CAS No.: 1311279-53-4

Cat. No.: VC2710539

Molecular Formula: C17H10Cl2F3N3S

Molecular Weight: 416.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311279-53-4 |

|---|---|

| Molecular Formula | C17H10Cl2F3N3S |

| Molecular Weight | 416.2 g/mol |

| IUPAC Name | 2-[(4-chlorophenyl)methylsulfanyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine |

| Standard InChI | InChI=1S/C17H10Cl2F3N3S/c18-12-3-1-10(2-4-12)9-26-16-23-6-5-14(25-16)15-13(19)7-11(8-24-15)17(20,21)22/h1-8H,9H2 |

| Standard InChI Key | TYOUCIRZNZWEJQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CSC2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |

| Canonical SMILES | C1=CC(=CC=C1CSC2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |

Introduction

Chemical Identity and Properties

Chemical Identifiers and Basic Properties

2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine is registered with specific chemical identifiers that allow for its unambiguous identification in chemical databases and literature. These identifiers and basic properties are summarized in Table 1.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 1311279-53-4 |

| MDL Number | MFCD19981386 |

| Molecular Formula | C₁₇H₁₀Cl₂F₃N₃S |

| Molecular Weight | 416.25 g/mol |

| IUPAC Name | 2-[(4-chlorophenyl)methylsulfanyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine |

| InChI | InChI=1S/C17H10Cl2F3N3S/c18-12-3-1-10(2-4-12)9-26-16-23-6-5-14(25-16)15-13(19)7-11(8-24-15)17(20,21)22/h1-8H,9H2 |

| InChIKey | TYOUCIRZNZWEJQ-UHFFFAOYSA-N |

| PubChem CID | 71628220 |

| Standard Purity | ≥95% |

The compound is typically available with a purity of 95% or higher according to commercial sources, indicating that it can be synthesized and isolated with good purity .

Structural Features

The structural characteristics of 2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine include several key features that contribute to its chemical behavior and potential applications:

-

Pyrimidine core: A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3

-

Pyridine substituent: A 3-chloro-5-trifluoromethyl-pyridin-2-yl group connected at position 4 of the pyrimidine

-

Benzylsulfanyl group: A 4-chlorobenzylsulfanyl moiety attached at position 2 of the pyrimidine

-

Halogen substituents: Two chlorine atoms (one on the benzyl group and one on the pyridine ring)

-

Trifluoromethyl group: Located at position 5 of the pyridine ring

Synthesis Approaches

Trifluoromethylation Approaches

The trifluoromethyl group is a significant structural feature of this compound. Methods for introducing trifluoromethyl groups into heterocyclic systems have been extensively studied. One potential approach involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na, known as the Langlois reagent) as a trifluoromethylation reagent . This reagent has been used for the preparation of trifluoromethylated heterocycles under relatively mild conditions:

Table 2: Trifluoromethylation Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Trifluoromethylation Agent | CF₃SO₂Na (Langlois reagent) |

| Oxidant | Organic peroxide (e.g., tert-butyl hydroperoxide) |

| Solvent | Water or polar organic solvents |

| Temperature | 40-100°C |

| Catalysts | Transition metal salts (e.g., FeSO₄) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume